![molecular formula C62H94N3O14P B3026273 9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt CAS No. 384832-91-1](/img/structure/B3026273.png)
9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt
Overview
Description
1,2-Dioleoyl-sn-glycero-3-N-carboxyfluoroscein-PE (DOPE-CF) is a synthetic phosphoethanolamine that contains a fluorescent 6-carboxyfluoroscein moiety. It has been used in the study of liposome membrane dynamics using spectrophotometry and FRET. DOPE-CF has also been used in the synthesis of IL-10-targeted PEGylated liposomes and silica microsphere supported lipid bilayers (µSLBs) for detection in fluorescence microscopy and flow cytometry, respectively.
Scientific Research Applications
Hydroxyoctadecadienoic Acids and Inflammation
Hydroxyoctadecadienoic acids, which are oxidized derivatives of linoleic acid, play a critical role in inflammation associated with metabolic syndrome and cancer. These derivatives, including hydroxy-, oxo-, and epoxy- variants of octadecadienoic acid, regulate inflammatory processes relevant to atherogenesis and cancer development. They influence airway and vascular smooth muscle function, pain sensitivity, and endogenous steroid hormone regulation, affecting cellular adhesion and inflammatory pathways through transcription factor activation (Vangaveti et al., 2016).
Chemical Communication in Honeybees
The study of chemical communication in honeybees emphasizes the importance of fatty acid esters and related compounds in biological signaling. Pheromones, consisting of various compounds including fatty acid derivatives, mediate social interactions within the hive, influencing behavior and physiological responses among bees (Trhlin & Rajchard, 2018).
Antioxidant Capacity and Redox Mediators
Research on the antioxidant capacity of compounds and the role of redox mediators highlights the significance of structural and functional diversity in these molecules. Such studies explore the mechanisms of action and potential therapeutic applications of antioxidants in mitigating oxidative stress, which is implicated in various diseases and pathological conditions (Ilyasov et al., 2020).
Toxicology and Health Aspects
A comprehensive review of methyl paraben, a compound structurally related to esters of fatty acids and hydroxy acids, underscores the balance between antimicrobial efficacy and potential health concerns. Methyl paraben, widely used in pharmaceuticals and cosmetics, is scrutinized for its safety profile, absorption through skin and gastrointestinal tract, and lack of significant toxic effects at commonly used concentrations (Soni et al., 2002).
Xanthones and Anthranoids in African Plants
The study of xanthones and anthranoids, which includes analysis of their biosynthetic pathways and pharmacological activities, reveals their potential in treating microbial infections, cancer, and as enzyme inhibitors. These compounds, found in African medicinal plants, underscore the rich chemical diversity and therapeutic potential of natural products (Mazimba et al., 2013).
Mechanism of Action
Target of Action
DOPE-CF, also known as 9Z-octadecenoicacid,1,1’-[(1R)-1-[8-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt, primarily targets cellular membranes . It is a pH-sensitive fluorescent membrane labelled probe that can be attached to phospholipid ethanolamine lipids .
Mode of Action
DOPE-CF interacts with its target, the cellular membrane, by integrating into the phospholipid ethanolamine lipids . The fluorescein moiety in DOPE-CF is a weak acid and a conjugated base that is highly fluorescent . This allows DOPE-CF to act as a pH-sensitive probe, changing its fluorescence properties based on the local pH environment .
Biochemical Pathways
It is known that dope-cf is used as a probe to study membrane dynamics and properties . Its fluorescence properties allow researchers to monitor changes in the local pH environment of the membrane .
Pharmacokinetics
As a membrane probe, it is likely that its distribution and elimination are largely dependent on the turnover and dynamics of the cellular membranes it integrates into .
Result of Action
The primary result of DOPE-CF’s action is the generation of a fluorescent signal that varies with pH . This allows researchers to monitor pH changes in the local environment of the cellular membrane . In a study, DOPE-CF lipids moved faster than in supported lipid bilayers, with a diffusion coefficient D = (4.1 ± 0.4) μm^2/s .
Action Environment
The action, efficacy, and stability of DOPE-CF are influenced by the local pH environment . As a pH-sensitive probe, its fluorescence properties change based on the local pH, allowing it to effectively monitor pH changes in the cellular membrane environment .
Properties
IUPAC Name |
azane;[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H88NO14P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-58(66)72-46-51(75-59(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-74-78(70,71)73-42-41-63-60(68)48-35-38-53-52(43-48)61(69)77-62(53)54-39-36-49(64)44-56(54)76-57-45-50(65)37-40-55(57)62;;/h17-20,35-40,43-45,51,64-65H,3-16,21-34,41-42,46-47H2,1-2H3,(H,63,68)(H,70,71);2*1H3/b19-17-,20-18-;;/t51-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTVVMALVQLZIE-NFESXEJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H94N3O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


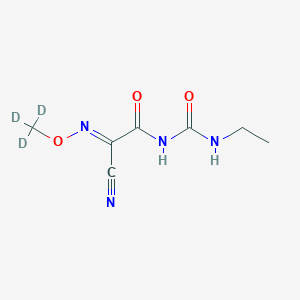
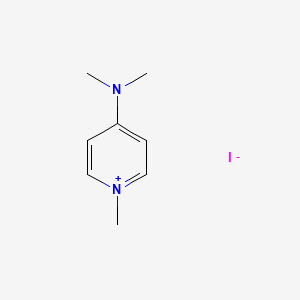

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
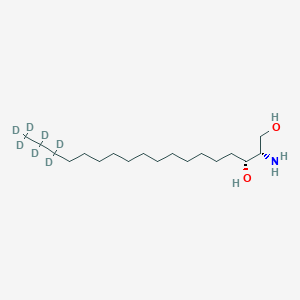
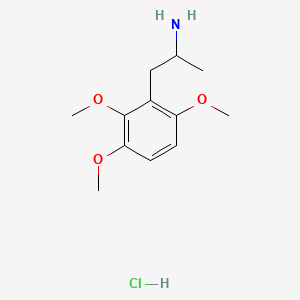
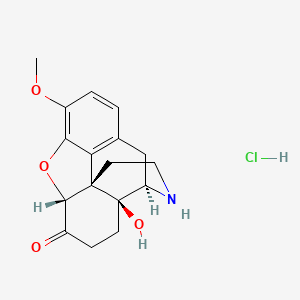

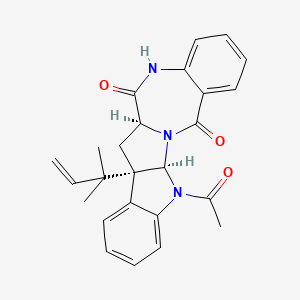
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)
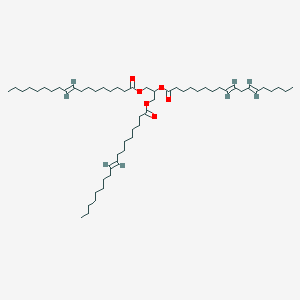
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)
